molecular formula C11H11NO3 B15243281 (S)-2-Amino-3-(benzofuran-5-YL)propanoic acid

(S)-2-Amino-3-(benzofuran-5-YL)propanoic acid

Cat. No.: B15243281
M. Wt: 205.21 g/mol
InChI Key: OEZXOEKTERTZRP-VIFPVBQESA-N
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Description

(S)-2-Amino-3-(benzofuran-5-YL)propanoic acid is a synthetic α-amino acid characterized by a benzofuran moiety attached to the β-carbon of the amino acid backbone. Notably, derivatives of this compound, such as (S)-2-amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid, have been synthesized via molecular simplification strategies and evaluated for antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis (BCG) strains . Cytotoxicity studies on these derivatives demonstrated low toxicity toward human umbilical vein endothelial cells (HUVECs) and tumor cell lines (HeLa, HCT 116), suggesting favorable safety profiles for therapeutic development .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

(2S)-2-amino-3-(1-benzofuran-5-yl)propanoic acid

InChI

InChI=1S/C11H11NO3/c12-9(11(13)14)6-7-1-2-10-8(5-7)3-4-15-10/h1-5,9H,6,12H2,(H,13,14)/t9-/m0/s1

InChI Key

OEZXOEKTERTZRP-VIFPVBQESA-N

Isomeric SMILES

C1=CC2=C(C=CO2)C=C1C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC2=C(C=CO2)C=C1CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(benzofuran-5-YL)propanoic acid typically involves the construction of the benzofuran ring followed by the introduction of the amino acid side chain. One common method involves the methyl esterification of 3-(4-hydroxyphenyl) acrylic acid, followed by condensation with bromoacetaldehyde diethyl acetal and a Friedel-Crafts reaction to give methyl 3-(benzofuran-5-yl) acrylic acid. This intermediate is then subjected to catalytic hydrogenation and hydrolysis to afford the target compound .

Industrial Production Methods

Industrial production methods for (S)-2-Amino-3-(benzofuran-5-YL)propanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(benzofuran-5-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction: Reduction of the benzofuran ring can lead to dihydrobenzofuran derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the benzofuran ring.

    Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).

Major Products Formed

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: Dihydrobenzofuran derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the electrophile used.

Scientific Research Applications

(S)-2-Amino-3-(benzofuran-5-YL)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(benzofuran-5-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with various enzymes and receptors, modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in microbial growth, making them potential antimicrobial agents .

Comparison with Similar Compounds

Thiazole-Containing Analogues

Compounds such as (S)-2-amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid (e.g., 5a-e, 9a-d) replace the benzofuran group with thiazole rings. These derivatives exhibit:

  • Enhanced antimycobacterial activity: Specific thiazole-substituted analogues showed inhibitory effects against M. tuberculosis and M.
  • Synthetic accessibility : Prepared via molecular simplification, enabling modular substitution of thiazole moieties to optimize activity .

Nitrophenyl-Substituted Analogues

(S)-2-Amino-3-(4-nitrophenyl)propanoic acid, synthesized via nitration of L-phenylalanine, shares the α-amino acid backbone but substitutes benzofuran with a nitro-functionalized phenyl group . Key distinctions include:

  • Synthetic route: Direct nitration of natural amino acids (e.g., L-phenylalanine) contrasts with the multi-step synthesis required for benzofuran derivatives .
  • Pharmaceutical utility : The nitrophenyl derivative serves as an intermediate in drug manufacturing, highlighting its role in precursor chemistry rather than direct bioactivity .

Thiophene-Containing Analogues

2-Amino-3-(thiophen-2-yl)propanoic acid replaces benzofuran with a thiophene ring. This structural variation impacts:

Benzofuran Derivatives with Extended Substituents

2-Ethoxy-3-{2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-benzofuran-5-yl}propanoic acid (SCHEMBL2331879) introduces ethoxy and oxazolylmethyl groups to the benzofuran core. These modifications may influence:

  • Solubility and binding affinity : Bulky substituents could enhance target interaction but reduce aqueous solubility .

Structural Isomers and Trifluoromethyl Derivatives

3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid relocates the amino group to the β-carbon and incorporates a trifluoromethylphenyl-furan moiety. Differences include:

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent/Backbone Modification Bioactivity/Application Toxicity Profile Reference
(S)-2-Amino-3-(benzofuran-5-YL)propanoic acid Benzofuran at β-carbon Antimycobacterial (H37Ra, BCG) Non-toxic to HUVECs
Thiazole derivatives (5a-e, 9a-d) Thiazole ring at phenyl group Improved antimycobacterial activity Low cytotoxicity
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid Nitrophenyl at β-carbon Pharmaceutical intermediate Not reported
2-Amino-3-(thiophen-2-yl)propanoic acid Thiophene at β-carbon Biocatalytic substrate Not reported
SCHEMBL2331879 Ethoxy/oxazolylmethyl-benzofuran Unknown (structural study) Not reported
3-Amino-3-(trifluoromethylphenyl-furan) acid Trifluoromethylphenyl-furan, β-amino Unknown (electronic modulation) Not reported

Biological Activity

(S)-2-Amino-3-(benzofuran-5-YL)propanoic acid is a compound of significant interest in biochemical research due to its unique structural characteristics and diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

(S)-2-Amino-3-(benzofuran-5-YL)propanoic acid is characterized by the presence of an amino acid framework combined with a benzofuran moiety. Its molecular formula is C11H11NO3C_{11}H_{11}NO_3, with a molecular weight of approximately 205.21 g/mol. The compound's chiral nature contributes to its unique biological interactions and effects.

Biological Activities

Research indicates that (S)-2-Amino-3-(benzofuran-5-YL)propanoic acid exhibits several biological activities :

  • Antitumor Activity : Compounds containing benzofuran structures are known for their anticancer properties. Studies have shown that derivatives of benzofuran can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antibacterial and Antifungal Properties : The compound has demonstrated moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against certain strains. Minimum Inhibitory Concentration (MIC) values have been reported ranging from 4.69 to 156.47 µM for various bacterial strains .
  • Neuroprotective Effects : Due to its structural similarity to neurotransmitters, there is potential for (S)-2-Amino-3-(benzofuran-5-YL)propanoic acid to exhibit neuroprotective properties, influencing neurological functions through receptor modulation .

The biological activity of (S)-2-Amino-3-(benzofuran-5-YL)propanoic acid can be attributed to several mechanisms:

  • Decarboxylation : The compound can undergo decarboxylation to produce pyruvic acid, a critical intermediate in metabolic pathways such as the citric acid cycle, which is essential for cellular respiration and energy production.
  • Interaction with Enzymes : It acts as a substrate for decarboxylases, facilitating the removal of a carboxyl group. This interaction is crucial for its metabolic significance.
  • Modulation of Cellular Signaling : The compound influences various cellular processes by affecting signaling pathways and gene expression, which may lead to alterations in cellular metabolism and physiological functions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInduces apoptosis in cancer cells
AntibacterialEffective against multiple bacterial strains
AntifungalDemonstrated activity against specific fungi
NeuroprotectivePotential modulation of neurotransmitter receptors

Case Study: Antitumor Activity

A study highlighted the anticancer effects of (S)-2-Amino-3-(benzofuran-5-YL)propanoic acid on human ovarian cancer cell lines. The compound exhibited significant growth inhibition, leading to further investigations into its mechanisms involving apoptosis and cell cycle regulation .

Case Study: Antimicrobial Efficacy

In another investigation, the antibacterial properties were evaluated against various pathogens. The results indicated that the compound had notable MIC values against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), suggesting its potential as a therapeutic agent in infectious diseases .

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